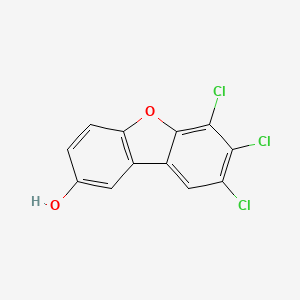
8-Hydroxy-2,3,4-trichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2,3,4-trichlorodibenzofuran is a chemical compound with the molecular formula C12H5Cl3O2 It is a derivative of dibenzofuran, characterized by the presence of three chlorine atoms at positions 6, 7, and 8, and a hydroxyl group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2,3,4-trichlorodibenzofuran typically involves the chlorination of dibenzofuran followed by hydroxylation. One common method includes:
Chlorination: Dibenzofuran is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6, 7, and 8 positions.
Hydroxylation: The trichlorinated dibenzofuran is then hydroxylated using a hydroxylating agent such as sodium hydroxide or potassium hydroxide in an aqueous medium
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of dibenzofuran are chlorinated in industrial reactors with precise control over temperature and chlorine flow rates.
Continuous Hydroxylation: The chlorinated product is continuously fed into hydroxylation reactors where it reacts with hydroxylating agents under optimized conditions to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-2,3,4-trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
Oxidation: Products include 6,7,8-trichloro-2-dibenzofuranone or 6,7,8-trichloro-2-dibenzofurancarboxylic acid.
Reduction: Products include partially or fully dechlorinated dibenzofuran derivatives.
Substitution: Products include various substituted dibenzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-2,3,4-trichlorodibenzofuran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-2,3,4-trichlorodibenzofuran involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the chlorine atoms contribute to its lipophilicity, enabling it to penetrate cell membranes. The compound may inhibit or activate enzymes, disrupt cellular processes, or interact with DNA, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dichloro-2-dibenzofuranol: Similar structure but with two chlorine atoms.
8-Hydroxy-2,3,4-trichlorodibenzofuran: Differently substituted dibenzofuran derivative.
2-Hydroxy-6,7,8-trichlorodibenzofuran: Another isomer with the hydroxyl group at a different position.
Uniqueness
This compound is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
103124-63-6 |
|---|---|
Molekularformel |
C12H5Cl3O2 |
Molekulargewicht |
287.5 g/mol |
IUPAC-Name |
6,7,8-trichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H5Cl3O2/c13-8-4-7-6-3-5(16)1-2-9(6)17-12(7)11(15)10(8)14/h1-4,16H |
InChI-Schlüssel |
WRNMERBQJJGYCV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
Key on ui other cas no. |
103124-63-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















